Methacyclin-Hydrochlorid

Übersicht

Beschreibung

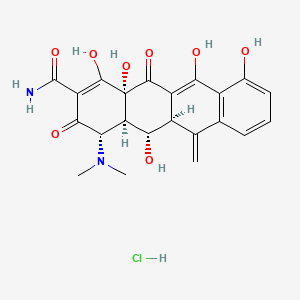

Methacycline hydrochloride is a broad-spectrum semisynthetic antibiotic related to tetracycline. It is known for its slower excretion rate, which allows it to maintain effective blood levels for a more extended period. Methacycline hydrochloride is effective against a wide range of Gram-positive and Gram-negative bacteria, making it a valuable antibiotic in the treatment of various bacterial infections .

Wissenschaftliche Forschungsanwendungen

Methacyclin-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound übt seine antibakterielle Wirkung aus, indem es die Proteinsynthese in Bakterien hemmt. Es bindet an den 16S-Teil der 30S-Ribosomenuntereinheit und verhindert die Bindung von Aminoacyl-tRNA an den mRNA-Ribosomenkomplex. Diese Hemmung der Translation führt zum Stillstand des bakteriellen Zellwachstums. Die Bindung ist reversibel, was eine kontrollierte antibakterielle Aktivität ermöglicht .

Wirkmechanismus

Target of Action

Methacycline hydrochloride, a tetracycline antibiotic, primarily targets the 16S part of the 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis within the cell.

Mode of Action

Methacycline inhibits protein synthesis by preventing the binding of aminoacyl-tRNA to the mRNA-ribosome complex . Specifically, it binds to the 16S part of the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome . This binding is reversible in nature .

Biochemical Pathways

By inhibiting protein synthesis, methacycline disrupts the normal functioning of bacterial cells, leading to their inability to grow and reproduce . This broad-spectrum antimicrobial action is effective against most Gram-positive bacteria (pneumococci, streptococci, staphylococci) and Gram-negative bacteria (E. coli, salmonella, shigella, etc.), and towards agents causing onithosis, psittacosis, trachoma, and some Protozoa .

Pharmacokinetics

Methacycline is a semisynthetic antibiotic related to tetracycline but is excreted more slowly, maintaining effective blood levels for a more extended period . It belongs to the group of tetracyclines characterized by poor absorption after food .

Result of Action

The result of methacycline’s action is the inhibition of bacterial cell growth by preventing protein synthesis . This leads to the effective treatment of various bacterial infections.

Action Environment

The action, efficacy, and stability of methacycline can be influenced by various environmental factors. For instance, food intake can affect the absorption of methacycline, leading to reduced bioavailability

Biochemische Analyse

Biochemical Properties

Methacycline hydrochloride plays a significant role in biochemical reactions by inhibiting protein synthesis. It interacts with the 16S part of the 30S ribosomal subunit, preventing the binding of aminoacyl-tRNA to the mRNA-ribosome complex . This interaction inhibits cell growth by blocking translation. Additionally, methacycline hydrochloride has been found to inhibit matrix metalloproteinases, although this mechanism does not contribute to its antibiotic effects .

Cellular Effects

Methacycline hydrochloride affects various types of cells and cellular processes. It inhibits cell growth by preventing translation, which is crucial for protein synthesis . This compound binds to the 16S part of the 30S ribosomal subunit, blocking the amino-acyl tRNA from binding to the A site of the ribosome . The binding is reversible, allowing for potential recovery of cellular function once the compound is removed.

Molecular Mechanism

The molecular mechanism of methacycline hydrochloride involves its action as a protein synthesis inhibitor. By binding to the 16S part of the 30S ribosomal subunit, it prevents the amino-acyl tRNA from binding to the A site of the ribosome . This inhibition of translation leads to the suppression of cell growth. Methacycline hydrochloride also inhibits matrix metalloproteinases, which has led to research on chemically modified tetracyclines for treating conditions like rosacea, acne, and various types of neoplasms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methacycline hydrochloride change over time. The compound is known for its stability and slower excretion rate, which allows it to maintain effective blood levels for an extended period . Long-term studies have shown that methacycline hydrochloride can have sustained effects on cellular function, although bacterial resistance can reduce its overall usefulness .

Dosage Effects in Animal Models

The effects of methacycline hydrochloride vary with different dosages in animal models. At therapeutic doses, it effectively treats bacterial infections by inhibiting protein synthesis . At higher doses, methacycline hydrochloride can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

Methacycline hydrochloride is involved in metabolic pathways that include interactions with enzymes and cofactors. It inhibits protein synthesis by binding to the 16S part of the 30S ribosomal subunit . This interaction affects metabolic flux and metabolite levels, leading to the suppression of bacterial growth. The compound’s inhibition of matrix metalloproteinases also suggests potential effects on other metabolic pathways .

Transport and Distribution

Methacycline hydrochloride is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its slower excretion rate allows it to maintain effective blood levels for an extended period . The compound’s distribution within tissues ensures its antimicrobial action against bacterial infections.

Subcellular Localization

The subcellular localization of methacycline hydrochloride involves its targeting to the ribosomal subunits. By binding to the 16S part of the 30S ribosomal subunit, it exerts its inhibitory effects on protein synthesis . This localization is crucial for its function as an antibiotic, as it directly interferes with the translation process within bacterial cells.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methacycline hydrochloride is synthesized through a series of chemical reactions starting from oxytetracyclineThe reaction conditions typically involve the use of strong acids or bases and controlled temperatures to ensure the desired modifications are achieved .

Industrial Production Methods: In industrial settings, methacycline hydrochloride is produced through large-scale chemical synthesis. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards. The production process is carefully monitored to maintain consistency and quality .

Analyse Chemischer Reaktionen

Reaktionstypen: Methacyclin-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind essentiell für die Modifizierung der Struktur der Verbindung und die Verbesserung ihrer antibakteriellen Eigenschaften .

Häufige Reagenzien und Bedingungen:

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid werden unter kontrollierten Bedingungen verwendet.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet, um bestimmte strukturelle Veränderungen zu erreichen.

Substitution: Halogenierungs- oder Alkylierungsreaktionen werden mit Reagenzien wie Halogenen oder Alkylhalogeniden durchgeführt

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, jedes mit einzigartigen antibakteriellen Eigenschaften. Diese Derivate werden auf ihre potenzielle Verwendung bei der Behandlung verschiedener bakterieller Infektionen untersucht .

Vergleich Mit ähnlichen Verbindungen

Methacyclin-Hydrochlorid ist Teil der Tetracyclin-Familie von Antibiotika. Ähnliche Verbindungen umfassen:

- Tetracyclin

- Doxycyclin

- Minocyclin

- Oxytetracyclin

Eindeutigkeit: this compound ist aufgrund seiner langsameren Ausscheidungsrate einzigartig, die längere effektive Blutspiegel ermöglicht. Diese Eigenschaft macht es besonders nützlich bei der Behandlung chronischer bakterieller Infektionen, bei denen anhaltende Antibiotika-Spiegel erforderlich sind .

Eigenschaften

IUPAC Name |

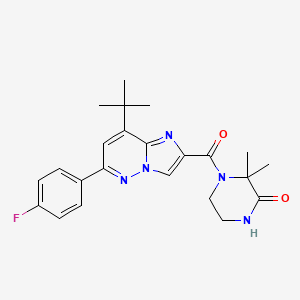

(4S,4aR,5S,5aR,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-6,10,14-15,17,25-27,30,32H,1H2,2-3H3,(H2,23,31);1H/t10-,14-,15+,17+,22+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPSARQTYDZXAO-CCHMMTNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2C(C3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2[C@H]([C@@H]3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

914-00-1 (Parent) | |

| Record name | Methacycline hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003963959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5045382, DTXSID10947932 | |

| Record name | Methacycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3963-95-9, 2507-30-4 | |

| Record name | Methacycline hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003963959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHACYCLINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methacycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metacycline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHACYCLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GJ0N7ZAP0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

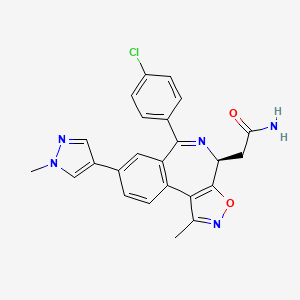

![1,3-Dihydroisoindol-2-yl-[5-[(4-fluorophenyl)methyl]-2,4-dihydroxyphenyl]methanone](/img/structure/B608903.png)